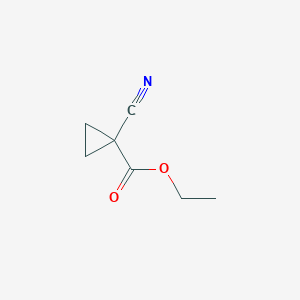

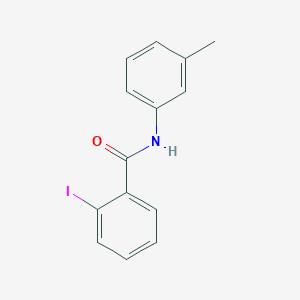

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

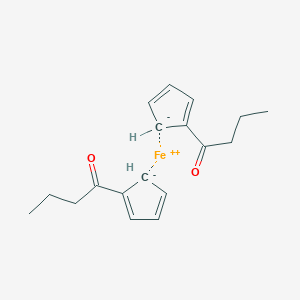

The synthesis of cyclopentadienyl iron complexes often involves the cyclocarbonylation of acyclic 1,3-dienes. For instance, tricarbonyl iron complexes of acyclic 1,3-dienes can be converted to conjugated cyclopentenones through decomplexation with aluminium halides under specific conditions. This reaction exemplifies the intricate synthesis processes involved in creating complex iron-involved compounds from simpler diene structures (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).

Molecular Structure Analysis

The molecular structure of cyclopentadienyl iron complexes has been extensively studied, revealing the coordination of iron with dienes to form complex structures. For example, research has shown how iron complexes can undergo regio- and diastereoselective cycloadditions, illustrating the intricate molecular architecture and the influence of iron in these processes (Kennedy, Zhong, Macaulay, & Chirik, 2019).

Chemical Reactions and Properties

Cyclopentadienyl iron complexes participate in various chemical reactions, showcasing their versatility and chemical reactivity. For instance, 1,3-dipolar cycloaddition reactions to tricarbonyl iron complexes have been observed to yield spiro[4.5]decane systems, demonstrating the compound's reactivity towards forming complex cyclic structures (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of cyclopentadienyl iron complexes, such as their stability and crystalline structures, are crucial for understanding their behavior in various chemical environments. For example, the preparation and characterization of certain dimethylbutadienone-transition metal carbonyls have provided insights into their structural integrity and reactivity patterns (Binger, Çetinkaya, & Krüger, 1978).

Chemical Properties Analysis

The chemical properties of these complexes, including their reactivity towards other organic compounds and potential catalytic applications, are of significant interest. Studies on reactions of coordinated ligands have illustrated the complex's ability to undergo oxidative addition reactions, showcasing its potential in synthetic chemistry applications (Bottrill et al., 1975).

科学的研究の応用

1. Synthesis of 1,2-Disubstituted Cyclopentadienes and Their Application

- Summary of the Application : Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery. They constitute a very important class of ligands for transition metal compounds .

- Methods of Application : This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .

- Results or Outcomes : The metallocenes, which show high chemical inertness and stability, have become popular and indispensable catalysts in a plethora of organic transformations .

2. Directed Evolution of an Alcohol Dehydrogenase

- Summary of the Application : The study involves the directed evolution of an alcohol dehydrogenase for the desymmetric reduction of 2,2-disubstituted cyclopenta-1,3-diones by enzymatic hydrogen transfer .

- Methods of Application : Modulating the amino acid residues in the substrate tunnel and active center resulted in mutants with improved activity toward the substrate, but decreased activity for isopropanol .

- Results or Outcomes : Mutants showed high activity and stereoselectivity toward a series of 2-methyl-2-benzyl-cyclopenta-1,3-diones, giving the corresponding (2 R ,3 S )-ketols with up to 99% ee and up to 99% de .

3. Metallocene Catalysts

- Summary of the Application : Cyclopentadienyl ligands in metallocene complexes show high chemical inertness and stability. This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .

- Methods of Application : This involves the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .

- Results or Outcomes : The application of 1,2-disubstituted metallocenes in catalytic processes has been mentioned .

4. Bio-based Synthesis of Cyclopentane-1,3-diamine

- Summary of the Application : The research involves the bio-based synthesis of cyclopentane-1,3-diamine .

- Methods of Application : The successful multi-step synthesis comprises the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, and conversion of CPDO .

- Results or Outcomes : The research provides a new pathway for the synthesis of cyclopentane-1,3-diamine .

5. Regioselective Synthesis Based on Pauson–Khand Reaction

- Summary of the Application : The Pauson–Khand reaction is a powerful tool for the regioselective synthesis of cyclopentadienes .

- Methods of Application : This involves the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes .

- Results or Outcomes : The application of 1,2-disubstituted metallocenes in catalytic processes is mentioned .

6. Naturally Occurring Cyclopentadienes

- Summary of the Application : Cyclopentadienyl anion can be an important fragment of several complex natural compounds such as juglorubine, daphnicyclidin, kinamycines, etc .

- Methods of Application : Substituted cyclopentadienes obtained from a biosource can serve as advanced building blocks for the synthesis of more complex molecules .

- Results or Outcomes : The research provides a new pathway for the synthesis of more complex molecules .

特性

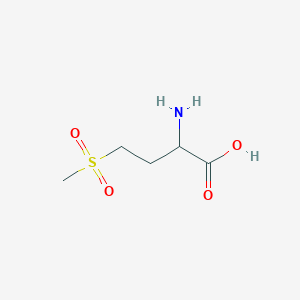

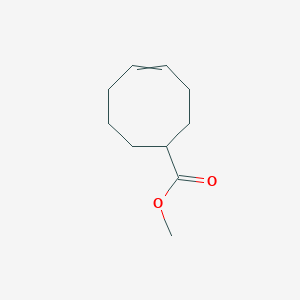

IUPAC Name |

1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNJBPXHNGREER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。